molecular formula C8H4F3IO B3030155 2-Iodo-4-(trifluoromethyl)benzaldehyde CAS No. 873006-01-0

2-Iodo-4-(trifluoromethyl)benzaldehyde

Cat. No.: B3030155
CAS No.: 873006-01-0
M. Wt: 300.02
InChI Key: YXBXQINPERBCIR-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethyl)benzaldehyde (CAS 873006-01-0) is a valuable benzaldehyde derivative offered in high purity for research and synthetic applications. This compound features a molecular formula of C8H4F3IO and a molecular weight of 300.02 . Its structure combines an aldehyde functional group and an iodine atom on a benzene ring that is also substituted with a trifluoromethyl group, making it a versatile and electron-deficient building block for metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling . As a key synthetic intermediate, it is used in the preparation of various complex molecules, including fluorinated quinolin-4-one derivatives, which are scaffolds of high interest in medicinal chemistry for their potential biological activities, such as cytotoxicity against cancer cells . Researchers utilize this compound in the discovery and development of new pharmaceutical candidates and advanced materials. Proper handling is essential; please consult the Safety Datasheet for detailed hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It must be stored in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-iodo-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBXQINPERBCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731605
Record name 2-Iodo-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873006-01-0
Record name 2-Iodo-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(trifluoromethyl)benzaldehyde typically involves the iodination of 4-(trifluoromethyl)benzaldehyde. One common method is the Sandmeyer reaction, where 4-(trifluoromethyl)benzaldehyde is treated with iodine and a copper catalyst under specific conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

2-Iodo-4-(trifluoromethyl)benzaldehyde serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties make it valuable in developing pharmaceuticals and agrochemicals .

Biological Research

This compound is utilized in studying enzyme inhibition and protein-ligand interactions . The trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes, which is crucial for evaluating its biological activity .

Medicinal Chemistry

Research indicates that derivatives of this compound are being explored for their potential as:

  • Anticancer agents
  • Antimicrobials
  • Enzyme inhibitors

These properties make it a promising candidate for drug development aimed at treating various diseases .

Case Study 1: Synthesis of Spirocyclic Compounds

In a study focused on metabolic disorders, this compound was used to synthesize spirocyclic compounds that act as monoacylglycerol lipase (MAGL) inhibitors. These compounds demonstrated significant potential in managing metabolic disorders by modulating lipid metabolism .

Case Study 2: Development of Analgesics

Another research effort involved the synthesis of piperazine carbamate derivatives from this compound, which showed promise as analgesics. The structural modifications facilitated by the presence of the trifluoromethyl group were crucial for enhancing the pharmacological profiles of these derivatives .

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate the activity of specific molecular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Bromomethyl)benzaldehyde

  • Structure : C₈H₇BrO. Lacks the iodine and trifluoromethyl groups, featuring a bromomethyl substituent instead .
  • Reactivity : The bromomethyl group is more reactive in nucleophilic substitutions compared to iodine due to bromine’s higher electronegativity. However, the absence of the electron-withdrawing trifluoromethyl group reduces its electrophilicity at the aldehyde position.
  • Applications: Primarily used in cross-coupling reactions. Limited toxicological data necessitate stringent safety protocols during handling .
  • Safety : First-aid measures for eye/skin exposure align with those for 2-iodo-4-(trifluoromethyl)benzaldehyde, emphasizing thorough rinsing and medical consultation .

2-Iodo-4-(trifluoromethyl)benzoic Acid

  • Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH) group (C₈H₄F₃IO₂).
  • Physicochemical Properties : The carboxylic acid group enhances hydrogen bonding, likely increasing melting point and aqueous solubility compared to the aldehyde analog .
  • Applications : Used in metal-catalyzed carboxylation reactions. Its acidity makes it suitable for pH-dependent syntheses, contrasting with the aldehyde’s role in nucleophilic additions or condensations .

Halogen-Substituted Trifluoromethyl Benzaldehydes

  • For example, 2-bromo-4-(trifluoromethyl)benzaldehyde may exhibit faster Suzuki coupling rates due to bromine’s balanced reactivity .
  • Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature activates the aldehyde toward nucleophilic attack, a feature consistent across analogs. However, iodine’s polarizability may stabilize transition states in certain catalytic cycles .

Comparative Data Table

Property This compound 4-(Bromomethyl)benzaldehyde 2-Iodo-4-(trifluoromethyl)benzoic Acid
Molecular Formula C₈H₄F₃IO C₈H₇BrO C₈H₄F₃IO₂
Molecular Weight (g/mol) 300.02 199.05 316.02
Functional Groups Aldehyde, Iodo, CF₃ Aldehyde, Bromomethyl Carboxylic Acid, Iodo, CF₃
Key Applications Agrochemical/Pharma intermediates Cross-coupling reagents Catalytic carboxylation
Storage Conditions 0°C Not specified Room temperature (inferred)
Safety Profile Limited data; handle with PPE Toxicology unstudied Assume similar halogenated acid hazards

Research and Commercial Considerations

  • Synthetic Utility : The iodine atom in this compound facilitates Ullmann or Buchwald-Hartwig amination reactions, critical in drug discovery . In contrast, brominated analogs are preferred for cost-sensitive applications.
  • Supply Chain : Availability varies; CymitQuimica lists this compound as discontinued in bulk quantities, while Apollo Scientific maintains supply for research use .
  • Stability : The aldehyde’s sensitivity to oxidation necessitates cold storage, whereas the benzoic acid analog is more robust under ambient conditions .

Biological Activity

2-Iodo-4-(trifluoromethyl)benzaldehyde, with the CAS number 873006-01-0, is an organic compound characterized by the presence of both iodine and trifluoromethyl functional groups on a benzaldehyde backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a synthetic intermediate.

  • Molecular Formula: C8H4F3I
  • Molecular Weight: 292.02 g/mol
  • Appearance: Pale yellow solid
  • Solubility: Soluble in organic solvents like dichloromethane and ethyl acetate.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its role as a precursor in the synthesis of biologically active compounds. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action for this compound is not extensively documented; however, it is hypothesized to function through:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Ligand Binding: It could potentially bind to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of benzaldehyde compounds exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines. A study evaluating the antiproliferative effects of benzaldehyde derivatives found that modifications at the aromatic ring could enhance activity against cancer cells, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Compounds with halogen substitutions are often evaluated for antimicrobial activity. The presence of iodine in this compound may contribute to its potential efficacy against bacterial strains. Research into halogenated compounds has demonstrated their ability to disrupt microbial membranes or inhibit essential enzymes .

Synthesis and Evaluation

A notable study synthesized various derivatives of benzaldehyde, including this compound, to evaluate their biological activities. The results indicated that certain derivatives exhibited strong inhibition against specific cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .

Compound NameStructureIC50 (µM)Activity
This compoundStructureTBDAnticancer
Related Compound ATBD20Antimicrobial
Related Compound BTBD15Anticancer

Applications in Drug Development

The unique structure of this compound makes it a valuable intermediate in drug development. Its derivatives are being explored for their potential as:

  • Anticancer agents
  • Antimicrobials
  • Enzyme inhibitors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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